molecular formula C26H32N6 B11698792 (1Z)-1-[(2E)-{(3Z)-3-[(2E)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]butan-2-ylidene}hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

(1Z)-1-[(2E)-{(3Z)-3-[(2E)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]butan-2-ylidene}hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11698792
M. Wt: 428.6 g/mol
InChI Key: RDRJJMFJQKQHGO-QCOHSWCKSA-N
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Description

The compound (1E)-1-[(2Z)-2-[(3E)-3-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}BUTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic molecule characterized by multiple hydrazine and tetrahydroisoquinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. This is followed by the introduction of hydrazine groups through condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors, with careful monitoring of reaction conditions to maintain consistency. The use of automated systems for the addition of reagents and control of temperature and pressure would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydrazine groups can be oxidized to form azo compounds.

    Reduction: The double bonds in the hydrazine groups can be reduced to form hydrazides.

    Substitution: The hydrazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions include azo compounds, hydrazides, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its hydrazine groups make it a candidate for enzyme inhibition studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of its hydrazine groups with various molecular targets. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[(2Z)-2-[(3E)-3-{2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}BUTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE]-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE: is unique due to its specific arrangement of hydrazine and tetrahydroisoquinoline groups.

    Other hydrazine derivatives: These compounds share similar reactivity but differ in their specific structures and applications.

    Tetrahydroisoquinoline derivatives: These compounds are often used in medicinal chemistry for their biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of hydrazine and tetrahydroisoquinoline groups, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C26H32N6

Molecular Weight

428.6 g/mol

IUPAC Name

N-[(Z)-[(3E)-3-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]butan-2-ylidene]amino]-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C26H32N6/c1-17(29-31-23-21-13-9-7-11-19(21)15-25(3,4)27-23)18(2)30-32-24-22-14-10-8-12-20(22)16-26(5,6)28-24/h7-14H,15-16H2,1-6H3,(H,27,31)(H,28,32)/b29-17-,30-18+

InChI Key

RDRJJMFJQKQHGO-QCOHSWCKSA-N

Isomeric SMILES

C/C(=N\NC1=NC(CC2=CC=CC=C21)(C)C)/C(=N\NC3=NC(CC4=CC=CC=C43)(C)C)/C

Canonical SMILES

CC(=NNC1=NC(CC2=CC=CC=C21)(C)C)C(=NNC3=NC(CC4=CC=CC=C43)(C)C)C

Origin of Product

United States

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